molecular formula C8H10N2O2S B1339489 Ethyl 2-(methylthio)pyrimidine-4-carboxylate CAS No. 250726-39-7

Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1339489
CAS No.: 250726-39-7
M. Wt: 198.24 g/mol
InChI Key: DOJUQNDTUGUKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O2S. It is a pyrimidine derivative, characterized by the presence of an ethyl ester group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain pyrimidine-related enzymes, potentially affecting their catalytic functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. This compound has been found to bind to specific sites on enzymes, altering their conformation and activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s beneficial properties are observed up to a certain dosage, beyond which toxicity may occur. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyrimidine metabolism. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s function and its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with appropriate reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where the chlorine atom is replaced by a methylthio group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .

Properties

IUPAC Name

ethyl 2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJUQNDTUGUKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579084
Record name Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250726-39-7
Record name Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.